molecular formula C20H11F5N4O4 B11502864 4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11502864
M. Wt: 466.3 g/mol
InChI Key: MSGLVIZXBZHAOZ-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrrolo[2,3-d]pyrimidine core. The presence of fluorine atoms often enhances the compound’s stability and bioactivity, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s bioactivity is of interest in the study of enzyme inhibition and receptor binding. It can be used to investigate the mechanisms of various biological processes.

    Medicine: Due to its potential therapeutic properties, the compound is studied for its use in drug development. It may have applications in the treatment of diseases such as cancer and viral infections.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide stands out due to its unique combination of fluorine atoms and a pyrrolo[2,3-d]pyrimidine core. This structure imparts enhanced stability, bioactivity, and selectivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C20H11F5N4O4

Molecular Weight

466.3 g/mol

IUPAC Name

4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H11F5N4O4/c21-10-3-1-9(2-4-10)15(30)28-19(20(23,24)25)13-14(26-17(19)32)29(18(33)27-16(13)31)12-7-5-11(22)6-8-12/h1-8H,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

MSGLVIZXBZHAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F)F

Origin of Product

United States

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